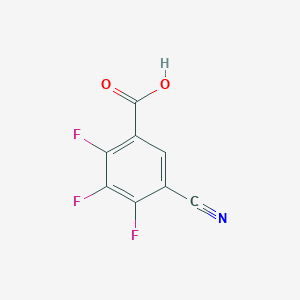
2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine is a chemical compound with a complex structure that includes a cyclohexane ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the amine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)cyclohexan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine: Similar structure but with a different substitution pattern.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18F3NO2 |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H18F3NO2/c1-15-4-5-16-9-3-2-7(6-8(9)14)10(11,12)13/h7-9H,2-6,14H2,1H3 |
InChI Key |
BTHKLTHNADHFKV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCC(CC1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
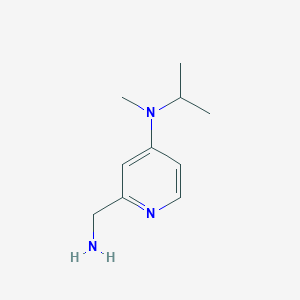
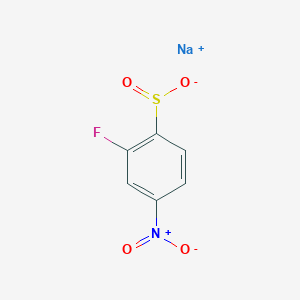
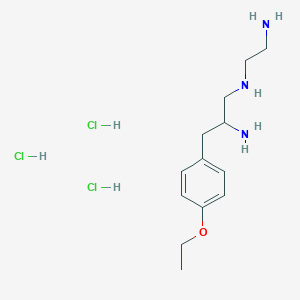
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine](/img/structure/B15253487.png)
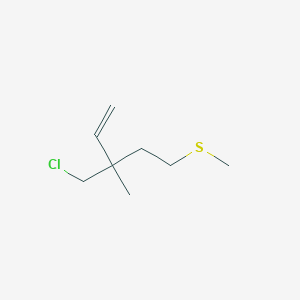
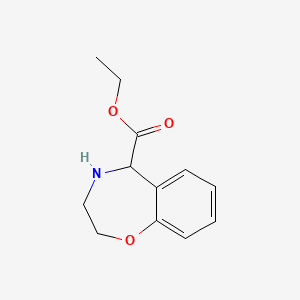
![3-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B15253506.png)
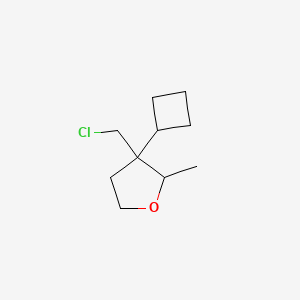
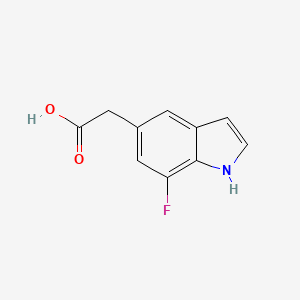
![1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B15253525.png)

